molecular formula C20H20N2O3 B019688 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione CAS No. 110859-48-8

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione

Cat. No. B019688
Key on ui cas rn: 110859-48-8
M. Wt: 336.4 g/mol
InChI Key: YAQSVEHQDFSDCR-UHFFFAOYSA-N
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Patent
US05736550

Procedure details

To a solution of 4-benzyl-2-chloromethyl-morpholine (43 g, 0.19 mol) in 500 ml of dimethylformamide was added potassium phthalimide (37 g, 0.20 mol) and the mixture was stirred at 100° C. for 16 hours. After insolubles were filtered off, the solvent was distilled off from the filtrate under reduced pressure to give crude 4-benzyl-2-phthalimidomethylmorpholine (70 g). This compound was used for the subsequent reaction without purification.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14]Cl)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16]1(=[O:26])[NH:20][C:19](=[O:21])[C:18]2=[CH:22][CH:23]=[CH:24][CH:25]=[C:17]12.[K]>CN(C)C=O>[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][N:20]2[C:19](=[O:21])[C:18]3=[CH:22][CH:23]=[CH:24][CH:25]=[C:17]3[C:16]2=[O:26])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,^1:26|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CCl
Name
Quantity
37 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After insolubles were filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 109.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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